

Commercial Suppliers and Technical Guide for High-Purity 2-Bromoanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoanthracene

Cat. No.: B1280076

[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing high-purity **2-Bromoanthracene** is crucial for the synthesis of advanced materials and complex organic molecules. This technical guide provides an overview of commercial suppliers, detailed experimental protocols for its synthesis, and its application in cross-coupling reactions, a cornerstone of modern organic chemistry.

Commercial Availability of High-Purity 2-Bromoanthracene

A variety of chemical suppliers offer **2-Bromoanthracene** at different purity levels suitable for research and development. High purity is particularly critical for applications in organic electronics, such as the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), where even trace impurities can act as charge traps and degrade device performance.^{[1][2]} Below is a summary of some commercial suppliers and their available grades of **2-Bromoanthracene**.

Supplier	Product Number(s)	Purity	CAS Number	Additional Information
TCI America	B2616	>97.0% (GC)	7321-27-9	Available in 1g and 5g quantities. [3]
Thermo Scientific Chemicals	AC104861000	98%	7321-27-9	Formerly part of the Acros Organics portfolio.
Benchchem	B1280076	Typically 95%	7321-27-9	Marketed for research use. [4]
Ossila	---	>98% (¹ H NMR)	7321-27-9	A useful building block for polycyclic aromatic hydrocarbons (PAHs) used in OFETs and OLEDs. [5]
Spectrum Chemical	---	---	7321-27-9	Distributes fine chemicals meeting or exceeding grade requirements. [6]
ChemSupply Australia	B2616-5G	>97.0%	7321-27-9	Supplier page refers to TCI Chemicals. [7]

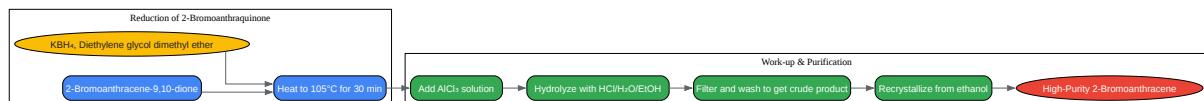
Note: Purity levels and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information and to request a certificate of analysis (CoA) for detailed characterization data, such as NMR and GC-MS results.[\[1\]](#)

Synthesis of High-Purity 2-Bromoanthracene

A common laboratory-scale synthesis of **2-Bromoanthracene** involves the reduction of **2-bromoanthracene-9,10-dione**. The following protocol is adapted from a published procedure.

[3]

Experimental Protocol: Synthesis from 2-bromoanthracene-9,10-dione


Materials:

- **2-bromoanthracene-9,10-dione**
- Diethylene glycol dimethyl ether
- Aluminum chloride (AlCl_3)
- Potassium borohydride (KBH_4)
- Concentrated hydrochloric acid (HCl)
- Anhydrous ethanol
- Water

Procedure:

- Preparation of Aluminum Chloride Solution: In a 500 mL three-necked flask, slowly add 68.0 g (0.51 mol) of solid aluminum chloride to 275.0 g of diethylene glycol dimethyl ether while maintaining the temperature at 60°C. The addition should take approximately 20 minutes. After addition, cool the resulting grey or milky white cloudy solution to 30°C and set it aside.
- Reduction Reaction: In a separate 1 L three-necked flask, add 49.2 g (0.17 mol) of **2-bromoanthracene-9,10-dione**, 200.0 g of diethylene glycol dimethyl ether, and 27.5 g (0.51 mol) of potassium borohydride with stirring. The system will turn into a yellow-green turbid solution. Heat the mixture to 105°C and maintain this temperature for 30 minutes. During heating, the solution color will change from yellow-green to pink and finally to a brown turbid solution.

- **Work-up and Hydrolysis:** After the reaction is complete, slowly add the previously prepared aluminum chloride solution to the reaction mixture. Control the internal temperature between 90 and 110°C. The addition process will take about 20 minutes, and the solution will change from a brown turbid liquid to a bright yellow, and finally a yellow turbid liquid. After the addition is complete, rapidly cool the system to 40°C in a water bath.
- Pour the reaction mixture into a mixture of concentrated hydrochloric acid, water, and ethanol (100 g / 400 g / 300 g). Control the temperature below 60°C during this hydrolysis step, which will be accompanied by gas evolution.
- **Isolation of Crude Product:** After hydrolysis is complete, cool the mixture to 25°C and filter. Wash the filter cake with 100.0 g of water and 100.0 g of anhydrous ethanol to obtain the crude yellow product.
- **Purification:** Mix the crude product with anhydrous ethanol in a 1:10 ratio. Heat the mixture to 50-60°C and stir for 1 hour. Cool to 25-30°C and hold for 30 minutes. Filter the mixture and wash the filter cake with a small amount of anhydrous ethanol to obtain the pure white solid product of **2-Bromoanthracene**.

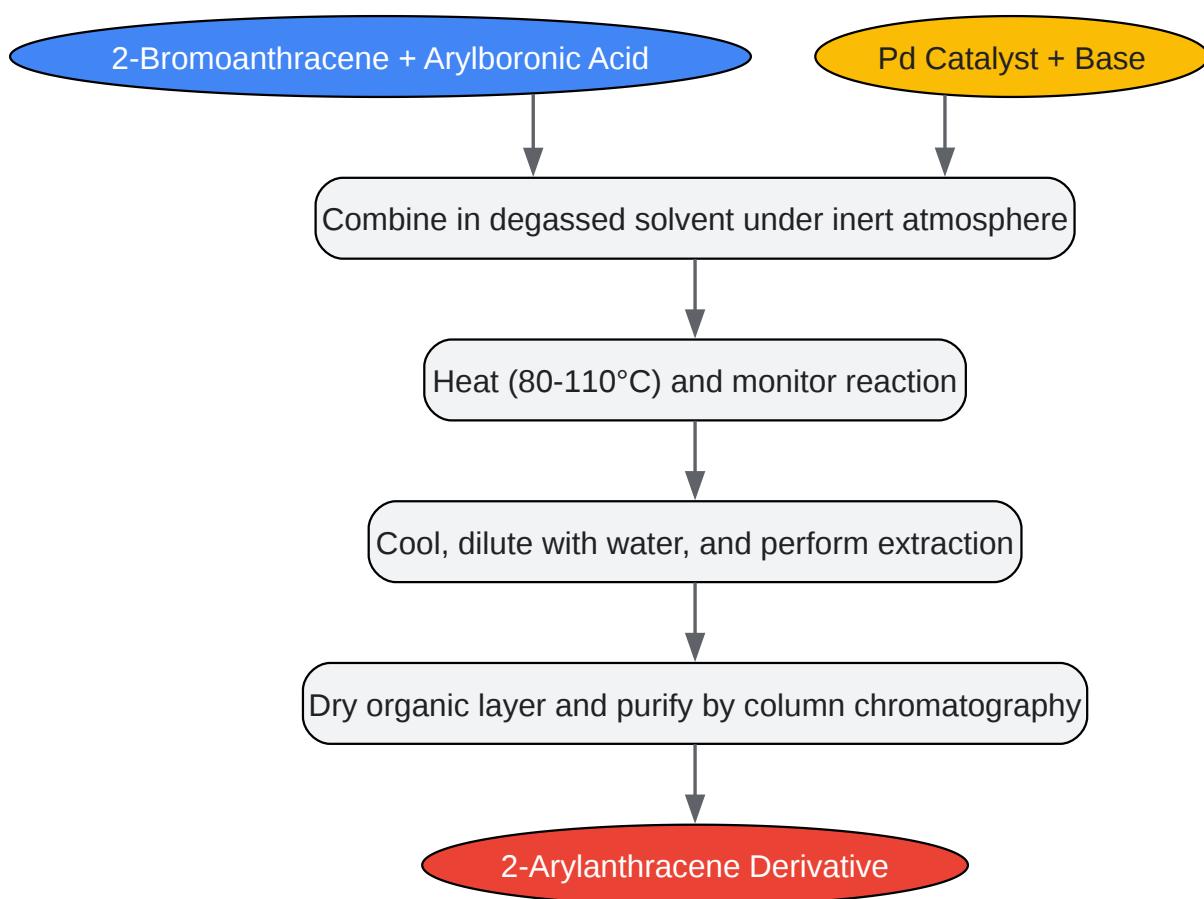
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for high-purity **2-Bromoanthracene**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Bromoanthracene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][8] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex anthracene derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry.[2][9]

Experimental Protocol: General Suzuki-Miyaura Coupling


Materials:

- **2-Bromoanthracene**
- Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$)
- Base (e.g., Potassium carbonate (K_2CO_3), Sodium carbonate (Na_2CO_3), or Potassium phosphate (K_3PO_4))
- Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Bromoanthracene** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 equivalents of $Pd(PPh_3)_4$).
- Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
- Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired 2-arylanthracene derivative.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Characterization of High-Purity 2-Bromoanthracene

The purity and identity of **2-Bromoanthracene** are typically confirmed using a combination of analytical techniques. Suppliers of high-purity grades often provide certificates of analysis with data from these methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region, consistent with the substitution pattern of the anthracene core.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to assess purity and confirm the molecular weight. The gas chromatogram should ideally show a single major peak, and the mass spectrum will exhibit the molecular ion peak (m/z 256 and 258 for the bromine isotopes) and a characteristic fragmentation pattern.
- Melting Point: The melting point of pure **2-Bromoanthracene** is reported to be around 220°C.[10][11] A sharp melting point range is indicative of high purity.

For researchers in organic electronics and drug discovery, the use of high-purity, well-characterized **2-Bromoanthracene** is a critical first step in the successful synthesis of novel and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromoanthracene synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. spectrumchemical.com [spectrumchemical.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- 9. benchchem.com [benchchem.com]
- 10. Cas 7321-27-9,2-Bromoanthracene | lookchem [lookchem.com]
- 11. 2-Bromoanthracene | CAS#:7321-27-9 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity 2-Bromoanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280076#commercial-suppliers-of-high-purity-2-bromoanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com